3-((Dimethylamino)methyl)-N,N-dimethylaniline
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Overview
Description
3-((Dimethylamino)methyl)-N,N-dimethylaniline is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a dimethylaminomethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
N,N-dimethylaniline+formaldehyde+dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-((Dimethylamino)methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-((Dimethylamino)methyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the dimethylaminomethyl group, making it less reactive in certain reactions.
N,N-Dimethylbenzylamine: Similar structure but with a benzyl group instead of a dimethylaminomethyl group.
N,N-Dimethyl-p-toluidine: Contains a methyl group on the aromatic ring, altering its reactivity.
Uniqueness
3-((Dimethylamino)methyl)-N,N-dimethylaniline is unique due to the presence of both dimethylamino and dimethylaminomethyl groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific applications.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H18N2/c1-12(2)9-10-6-5-7-11(8-10)13(3)4/h5-8H,9H2,1-4H3 |
InChI Key |
GHJBICJHYRCZCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N(C)C |
Origin of Product |
United States |
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